3-(2,4,5-Trifluorophenyl)pyrrolidine hcl
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Overview
Description
3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H11ClF3N It is characterized by the presence of a pyrrolidine ring substituted with a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 2,4,5-trifluorobenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of 3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluorophenyl group can undergo substitution reactions with different reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds .
Scientific Research Applications
3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluorophenyl group plays a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride include other pyrrolidine derivatives and trifluorophenyl-substituted compounds. Examples include:
- 3-(2,4-Difluorophenyl)pyrrolidine
- 3-(2,4,5-Trifluorophenyl)piperidine
- 3-(2,4,5-Trifluorophenyl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of 3-(2,4,5-Trifluorophenyl)pyrrolidine hydrochloride lies in its specific substitution pattern and the presence of the trifluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11ClF3N |
---|---|
Molecular Weight |
237.65 g/mol |
IUPAC Name |
3-(2,4,5-trifluorophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-8-4-10(13)9(12)3-7(8)6-1-2-14-5-6;/h3-4,6,14H,1-2,5H2;1H |
InChI Key |
BITFFBUFJLGBPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=C(C=C2F)F)F.Cl |
Origin of Product |
United States |
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